molecular formula C11H22O2 B14489632 2-Ethyl-2-pentyl-1,3-dioxane CAS No. 65390-19-4

2-Ethyl-2-pentyl-1,3-dioxane

Cat. No.: B14489632
CAS No.: 65390-19-4
M. Wt: 186.29 g/mol
InChI Key: HQLFBNFVTDMLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-pentyl-1,3-dioxane is a chemical compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is stable against nucleophiles and bases but can be cleaved by strong oxidizing agents .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-pentyl-1,3-dioxane is unique due to its specific alkyl substituents, which confer distinct physical and chemical properties. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

CAS No.

65390-19-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-ethyl-2-pentyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-3-5-6-8-11(4-2)12-9-7-10-13-11/h3-10H2,1-2H3

InChI Key

HQLFBNFVTDMLFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCCCO1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.